3-O-(p-Hydroxybenzoyl)serratriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(p-Hydroxybenzoyl)serratriol involves multiple steps, typically starting from a triterpenoid precursor. The key step is the esterification of the triterpenoid with p-hydroxybenzoic acid under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-(p-Hydroxybenzoyl)serratriol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-O-(p-Hydroxybenzoyl)serratriol has several applications in scientific research:
Chemistry: It is used as a reference standard and in the study of triterpenoid chemistry.
Biology: It is used to investigate its bioactivity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: Its applications are primarily in research rather than industrial processes.
Mechanism of Action
The mechanism of action of 3-O-(p-Hydroxybenzoyl)serratriol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and interacting with enzymes and receptors . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-O-(p-Hydroxybenzoyl)ursolic acid
- 3-O-(p-Hydroxybenzoyl)oleanolic acid
Uniqueness
3-O-(p-Hydroxybenzoyl)serratriol is unique due to its specific triterpenoid structure and the presence of the p-hydroxybenzoyl group.
Properties
Molecular Formula |
C37H54O5 |
---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
[(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-19-hydroxy-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C37H54O5/c1-33(2)27-13-9-24-21-34(3)18-15-29-36(5,28(34)14-12-26(24)35(27,4)19-16-30(33)40)20-17-31(37(29,6)22-38)42-32(41)23-7-10-25(39)11-8-23/h7-11,26-31,38-40H,12-22H2,1-6H3/t26-,27-,28-,29+,30-,31-,34-,35+,36+,37+/m0/s1 |
InChI Key |
HILQHHOOZLOZSQ-DSUCDIQHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)OC(=O)C6=CC=C(C=C6)O)C |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)OC(=O)C6=CC=C(C=C6)O)C)C)C)O)C |
Origin of Product |
United States |
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